6,2',4'-Trimethoxyflavone

Description

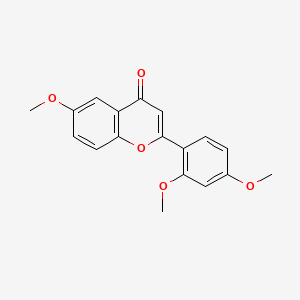

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFDVDASNSUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350974 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

720675-90-1 | |

| Record name | 6,2',4'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 720675-90-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6,2',4'-Trimethoxyflavone: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6,2',4'-Trimethoxyflavone, a specific polymethoxyflavonoid. While information on the definitive initial discovery and specific natural sources of this compound is not extensively documented in publicly available literature, this guide synthesizes available data on its chemical properties, synthetic routes, and its significant biological activity as a selective aryl hydrocarbon receptor (AHR) antagonist. This document includes a summary of available quantitative data, detailed experimental protocols for its synthesis and key biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development.

Discovery and Natural Source

The precise historical discovery of this compound is not well-documented in scientific literature. Its identification is more likely the result of systematic chemical synthesis and screening for bioactive molecules. While many trimethoxyflavone isomers have been isolated from a variety of plant species, particularly within the Asteraceae family (e.g., Artemisia species) and the Lamiaceae family, a specific natural source for the 6,2',4'-isomer has not been definitively reported.[1][2][3] The presence of a wide array of polymethoxyflavonoids in these plant families suggests that this compound may exist in nature, albeit potentially in low concentrations, awaiting discovery through advanced analytical techniques.

The primary route to obtaining this compound for research purposes is through chemical synthesis. Several synthetic methods for flavones are available, with a common approach involving the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde, followed by cyclization.[4][5][6]

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 2-(2,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one | PubChem |

| Molecular Formula | C₁₈H₁₆O₅ | [7] |

| Molecular Weight | 312.32 g/mol | [7] |

| CAS Number | 720675-90-1 | [7] |

| Appearance | Colorless needles (as synthesized) | [4] |

| Solubility | Soluble in DMSO (> 5 mg/mL) | [7] |

Biological Activity

This compound is characterized as a selective and pure aryl hydrocarbon receptor (AHR) antagonist.[7] It effectively inhibits AHR-mediated transactivation by competing with AHR agonists.[7]

Quantitative Data

The primary reported biological activity for this compound is its potent AHR antagonism.

| Activity | Assay Type | Value (EC₅₀) | Reference |

| Aryl Hydrocarbon Receptor (AHR) Antagonism | Cell-based reporter assay | 0.9 µM | [8] |

For comparative purposes, the table below includes quantitative data for other trimethoxyflavone isomers, highlighting the diverse biological activities within this compound class.

| Compound | Activity | Assay Type | Cell Line/Model | Value (IC₅₀) | Reference |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Anti-inflammatory | 15-lipoxygenase inhibition | - | 38.5 µM | [9][10] |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Anti-acetylcholinesterase | - | - | 10.2 µM | [9][10] |

| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | Cytotoxicity | SKOV-3 (Ovarian cancer) | 15.6 µM | [9][10] | |

| 5,7-dihydroxy-3',4',6-trimethoxyflavone (Eupatilin) | Cytotoxicity | OVCAR-3 (Ovarian cancer) | 44.7 µM | [9][10] | |

| 5,6,7,4'-Tetramethoxyflavone | Cytotoxicity | NCI-60 Cancer Cell Panel | GI₅₀: 28 µM | [11] |

Experimental Protocols

Generalized Protocol for Flavonoid Isolation from Plant Material

While a specific protocol for the isolation of this compound from a natural source is not available, the following generalized procedure for the extraction and isolation of flavonoids from plant material can be adapted.[12][13][14][15][16]

1. Plant Material Preparation:

-

Air-dry the plant material (e.g., leaves, stems) at room temperature, shielded from direct sunlight.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (e.g., 1:10 w/v) at room temperature for 24-72 hours with occasional agitation.

-

Filter the extract through cheesecloth or filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

-

Resuspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane) in a separatory funnel.

-

Shake vigorously and allow the layers to separate. The non-polar hexane (B92381) layer, containing lipids and other non-polar compounds, is discarded.

-

Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as chloroform, ethyl acetate (B1210297), and n-butanol. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.

4. Chromatographic Purification:

-

Subject the flavonoid-rich fraction (e.g., ethyl acetate fraction) to column chromatography using silica (B1680970) gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing the spots under UV light or with a suitable staining reagent.

-

Pool fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure flavonoid.

5. Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Aryl Hydrocarbon Receptor (AHR) Antagonist Assay Protocol

The following is a detailed protocol for a cell-based reporter assay to determine the AHR antagonist activity of a test compound like this compound.[17][18][19][20]

1. Cell Culture and Seeding:

-

Culture a suitable reporter cell line (e.g., H1G1.1c3 cells, which contain a luciferase reporter gene under the control of an AHR-responsive promoter) in the recommended growth medium.

-

Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

2. Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the test compound in the cell culture medium to achieve the desired final concentrations.

-

Prepare a solution of a known AHR agonist (e.g., TCDD or β-naphthoflavone) at a concentration that gives a submaximal response (e.g., EC₈₀).

3. Assay Procedure:

-

Remove the growth medium from the cells.

-

Add the diluted test compound (potential antagonist) to the wells.

-

Immediately add the AHR agonist to the wells containing the test compound.

-

Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and a positive control antagonist if available.

-

Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO₂ incubator.

4. Signal Detection:

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

5. Data Analysis:

-

Calculate the percentage of inhibition of the agonist-induced AHR activity for each concentration of the test compound.

-

Plot the percentage of inhibition against the log of the antagonist concentration to generate a dose-response curve.

-

Determine the EC₅₀ value, which is the concentration of the antagonist that causes a 50% reduction in the maximal response of the agonist.

Visualizations

Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway and the antagonistic action of this compound.

Experimental Workflows

References

- 1. Isolation and Characterization of Methylated Flavones from Artemisia kermanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation[v1] | Preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. 6, 2 , 4 -trimethoxyflavone = 98 HPLC 720675-90-1 [sigmaaldrich.com]

- 8. apexbt.com [apexbt.com]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. A Comprehensive Guide to Extracting Flavonoids from Plant Sources [aushealthingredients.com]

- 13. researchgate.net [researchgate.net]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. experiments.springernature.com [experiments.springernature.com]

- 19. Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service - Creative Biolabs [creative-biolabs.com]

- 20. In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6,2',4'-Trimethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,2',4'-Trimethoxyflavone is a synthetically derived flavonoid that has garnered significant interest within the scientific community for its specific biological activities. As a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), it serves as a valuable tool for studying AHR-mediated signaling pathways, which are implicated in toxicology, immunology, and oncology. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary signaling pathway and synthetic workflow.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its handling, formulation, and biological activity. These properties determine its solubility, stability, and ability to interact with biological targets. The key quantitative data are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(2,4-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one | [1] |

| Synonyms | TMF, Trimethoxyflavone | |

| CAS Number | 720675-74-1; 720675-90-1 | [2] |

| Molecular Formula | C₁₈H₁₆O₅ | [2] |

| Molecular Weight | 312.32 g/mol | [2] |

| Appearance | Yellow solid powder | [3] |

| Purity | ≥97% (HPLC) | [2] |

| Solubility | DMSO: >5 mg/mL; Chloroform: 10 mg/mL; Slightly soluble in DMF and Ethanol | [4] |

| Computed logP | 3.1 | [1] |

| Storage | Room temperature, desiccated, protect from light |

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties of flavonoids like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

-

Principle: The melting point is the temperature at which a crystalline solid transitions to a liquid. For a pure substance, this occurs over a narrow temperature range.

-

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, controlled rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range is the melting point. For pure compounds, this range is typically narrow (0.5-1.0 °C).

-

Determination of Solubility (Shake-Flask Method)

Solubility data is critical for developing appropriate formulations for in vitro and in vivo studies.

-

Principle: This method determines the saturation concentration of a solute in a specific solvent at a given temperature.

-

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Ethanol) in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted, and the concentration of the dissolved flavone (B191248) is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Octanol-Water Partition Coefficient (logP)

The partition coefficient is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Principle: The logP value is the logarithm of the ratio of the concentration of a compound in the octanol (B41247) phase to its concentration in the aqueous phase of a two-phase system at equilibrium.

-

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically pH 7.4 to mimic physiological conditions) are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (or a stock solution is added to the mixture). The mixture is then shaken vigorously for a set period to facilitate partitioning and left to stand for the phases to separate completely.

-

Sampling: A sample is carefully taken from both the n-octanol and the aqueous layers.

-

Concentration Analysis: The concentration of the flavone in each phase is measured, typically by HPLC-UV.

-

Calculation: The logP is calculated using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

-

Biological Activity and Signaling Pathway

This compound is primarily recognized as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[5] The AHR is a ligand-activated transcription factor involved in sensing xenobiotics and regulating various physiological processes.[5]

AHR Signaling Pathway and Antagonism by this compound:

In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins like Hsp90. Upon binding of an agonist (e.g., dioxin, benzo[a]pyrene), the chaperone proteins dissociate, and the AHR-ligand complex translocates into the nucleus. There, it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.

This compound acts by competing with agonists for binding to the AHR. By occupying the ligand-binding pocket without inducing the conformational changes necessary for activation, it prevents the dissociation of chaperone proteins, nuclear translocation, and subsequent gene transcription.

References

The Biosynthesis of 6,2',4'-Trimethoxyflavone in Plants: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 6,2',4'-trimethoxyflavone (B600766), a polymethoxyflavone (PMF) with significant pharmacological interest. The guide details the enzymatic steps from the general phenylpropanoid pathway to the final trimethoxylated product, focusing on the key enzymes involved, including chalcone (B49325) synthase, flavone (B191248) synthase, hydroxylases, and O-methyltransferases. This document summarizes available quantitative data on related enzyme kinetics, provides detailed experimental protocols for pathway elucidation and analysis, and presents visual diagrams of the biosynthetic and experimental workflows to support research and development in phytochemistry and drug discovery.

Introduction

Polymethoxyflavones (PMFs) are a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the flavone backbone. These modifications increase their lipophilicity and metabolic stability, often enhancing their bioavailability and pharmacological activities. This compound is a specific PMF that has garnered attention for its potential therapeutic properties. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts to increase its production in natural or heterologous systems and for the synthesis of novel derivatives with improved efficacy.

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA. A series of enzymatic reactions, including condensation, cyclization, desaturation, hydroxylation, and methylation, lead to the final product. The key enzymes in the later stages of the pathway are hydroxylases and S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs), which are responsible for the specific substitution pattern of the flavone core.

The General Flavonoid Biosynthesis Pathway

The formation of the basic C6-C3-C6 flavonoid skeleton is a well-established pathway in higher plants. It begins with the amino acid phenylalanine, which is converted to p-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

Chalcone synthase (CHS), a key enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) subsequently catalyzes the stereospecific cyclization of the chalcone into the flavanone (B1672756) naringenin, a central intermediate for the synthesis of various flavonoid classes.

Proposed Biosynthetic Pathway of this compound

The specific biosynthetic route to this compound from a common flavone precursor like apigenin (B1666066) (5,7,4'-trihydroxyflavone) or chrysin (B1683763) (5,7-dihydroxyflavone) is not yet fully elucidated in a single plant species. However, based on the characterization of related enzymes, a plausible pathway can be proposed. This pathway involves a series of hydroxylation and subsequent methylation steps. The immediate precursor to the final product is likely 6,2',4'-trihydroxyflavone.

The formation of this trihydroxyflavone requires the action of specific hydroxylases:

-

Flavone 6-hydroxylase (F6H): This enzyme introduces a hydroxyl group at the C-6 position of the A-ring. F6Hs are typically cytochrome P450 monooxygenases.

-

Flavone 2'-hydroxylase (F2'H): The hydroxylation at the C-2' position of the B-ring is a less common modification. While flavanone 2-hydroxylases (F2H) have been characterized, the direct hydroxylation of a flavone at the 2' position is likely catalyzed by a specific cytochrome P450 enzyme.

-

Flavonoid 4'-hydroxylase (F4'H): If the initial precursor is chrysin, a 4'-hydroxylase would be required. Apigenin already possesses this hydroxylation.

Following hydroxylation, three distinct O-methylation steps are necessary, catalyzed by specific O-methyltransferases (OMTs):

-

Flavone 6-O-methyltransferase (F6OMT): Methylates the hydroxyl group at the C-6 position.

-

Flavone 2'-O-methyltransferase (F2'OMT): Methylates the hydroxyl group at the C-2' position.

-

Flavone 4'-O-methyltransferase (F4'OMT): Methylates the hydroxyl group at the C-4' position.

The precise order of these hydroxylation and methylation reactions can vary between plant species and may be influenced by the substrate specificity of the involved enzymes. It is also possible that a single OMT could have broad substrate specificity, catalyzing methylation at multiple positions.

Quantitative Data on Related O-Methyltransferases

While specific kinetic data for the enzymes directly involved in this compound biosynthesis are limited, data from homologous OMTs acting on similar flavonoid substrates provide valuable insights.

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CrOMT2 | Citrus reticulata | Luteolin | 7.6 | 0.0206 | 2707.9 | [1] |

| CrOMT2 | Citrus reticulata | Tricetin | 8.7 | 0.0213 | 2450.8 | [1] |

| CrOMT2 | Citrus reticulata | Baicalein | 7.9 | 0.0041 | 519.0 | [1] |

| CrOMT2 | Citrus reticulata | Quercetin | 17.5 | 0.0191 | 1091.4 | [1] |

| PfOMT3 | Perilla frutescens | Chrysin | 1.31 | - | - | [2] |

| PfOMT3 | Perilla frutescens | Apigenin | 2.45 | - | - | [2] |

Table 1: Kinetic Parameters of Related Flavonoid O-Methyltransferases. Note: '-' indicates data not available.

Detailed Experimental Protocols

In Vitro O-Methyltransferase (OMT) Enzyme Assay

This protocol describes a general method for determining the activity of a candidate OMT with a flavonoid substrate.

Objective: To quantify the enzymatic conversion of a hydroxylated flavone to its methylated counterpart.

Materials:

-

Purified recombinant OMT enzyme

-

Flavonoid substrate (e.g., 6,2',4'-trihydroxyflavone) stock solution (in DMSO or methanol)

-

S-adenosyl-L-methionine (SAM) stock solution (freshly prepared in water)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., Methanol with an internal standard)

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, flavonoid substrate (final concentration typically 50-200 µM), and SAM (final concentration typically 0.5-1 mM).

-

Enzyme Addition: Initiate the reaction by adding the purified OMT enzyme to the mixture. Include a negative control with heat-inactivated enzyme or without enzyme.

-

Incubation: Incubate the reaction at an optimal temperature (typically 30-37°C) for a defined period (e.g., 30-120 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of quenching solution.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate and the methylated product.

HPLC Analysis of Polymethoxyflavones

Objective: To separate and quantify this compound and its potential precursors from a plant extract or an enzyme assay mixture.

Instrumentation:

-

HPLC system with a binary pump, autosampler, and a UV-Vis or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution Program:

| Time (min) | % Solvent B |

|---|---|

| 0 | 20 |

| 25 | 80 |

| 30 | 100 |

| 35 | 100 |

| 36 | 20 |

| 40 | 20 |

Flow Rate: 0.8 mL/min Column Temperature: 30°C Detection Wavelength: 280 nm and 340 nm (for UV-Vis) Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Filter the plant extract or quenched enzyme reaction through a 0.22 µm syringe filter.

-

Injection: Inject the sample into the HPLC system.

-

Data Acquisition: Record the chromatogram and/or mass spectrum.

-

Quantification: Identify and quantify the peaks of interest by comparing their retention times and UV/MS spectra with those of authentic standards.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To determine the relative expression levels of candidate OMT and hydroxylase genes in different plant tissues or under various experimental conditions.

Materials:

-

Total RNA extracted from plant tissue

-

DNase I

-

Reverse transcriptase and corresponding buffer/reagents

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Procedure:

-

RNA Extraction and DNase Treatment: Extract total RNA from the plant samples using a suitable method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, gene-specific forward and reverse primers, and the diluted cDNA template. Include no-template controls for each primer pair.

-

qPCR Program: Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to one or more stably expressed reference genes.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions. While the general framework of flavonoid biosynthesis is well understood, the specific enzymes and the precise sequence of hydroxylation and methylation events leading to this particular PMF require further investigation. The proposed pathway in this guide serves as a working hypothesis for future research.

For researchers and drug development professionals, the elucidation of this pathway opens up several avenues:

-

Metabolic Engineering: Overexpression of key hydroxylases and OMTs in plants or microbial hosts could lead to enhanced production of this compound.

-

Drug Discovery: The characterized enzymes can be used in biocatalytic systems to synthesize novel flavonoid derivatives with potentially improved pharmacological properties.

-

Comparative Genomics and Transcriptomics: Analyzing the genomes and transcriptomes of plants that produce this compound can help in the discovery and characterization of the specific genes and enzymes involved in its biosynthesis.

The protocols and data presented in this guide provide a solid foundation for researchers to explore the fascinating biochemistry of polymethoxyflavone biosynthesis and to harness its potential for various applications.

References

- 1. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 6,2',4'-Trimethoxyflavone: A Technical Guide for Researchers

An In-depth Examination of the NMR Data, Experimental Protocols, and Biological Significance of a Potent Aryl Hydrocarbon Receptor Antagonist.

This technical guide provides a comprehensive spectral analysis of 6,2',4'-Trimethoxyflavone (B600766) (TMF), a significant flavonoid known for its selective antagonism of the Aryl Hydrocarbon Receptor (AHR). This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its NMR data, standardized experimental protocols for spectral acquisition, and its mechanism of action within the AHR signaling pathway.

Introduction to this compound

This compound is a methoxylated flavonoid that has garnered significant interest in the scientific community. It is distinguished as a pure and selective Aryl Hydrocarbon Receptor (AHR) antagonist, devoid of the partial agonist activity seen in other antagonists. The AHR is a ligand-activated transcription factor involved in regulating biological responses to a variety of environmental and endogenous compounds. Its dysregulation is implicated in numerous pathological conditions, including cancer and inflammatory diseases. By competitively inhibiting the binding of AHR agonists, TMF serves as a valuable tool for dissecting AHR function and presents potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) Spectral Data

The definitive structure of this compound is elucidated through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Note: The following data is based on the interpretation of NMR data for this compound as reported in the scientific literature[1].

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the proton environment within the molecule. The assignments for this compound are summarized below.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| H-3 | Value | s | - |

| H-5 | Value | d | Value |

| H-7 | Value | d | Value |

| H-8 | Value | dd | Value, Value |

| H-3' | Value | d | Value |

| H-5' | Value | dd | Value, Value |

| H-6' | Value | d | Value |

| 6-OCH₃ | Value | s | - |

| 2'-OCH₃ | Value | s | - |

| 4'-OCH₃ | Value | s | - |

(Values to be populated from the specific publication when accessed)

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The assignments for this compound are detailed in the table below.

| Carbon Assignment | Chemical Shift (δ ppm) |

| C-2 | Value |

| C-3 | Value |

| C-4 | Value |

| C-4a | Value |

| C-5 | Value |

| C-6 | Value |

| C-7 | Value |

| C-8 | Value |

| C-8a | Value |

| C-1' | Value |

| C-2' | Value |

| C-3' | Value |

| C-4' | Value |

| C-5' | Value |

| C-6' | Value |

| 6-OCH₃ | Value |

| 2'-OCH₃ | Value |

| 4'-OCH₃ | Value |

(Values to be populated from the specific publication when accessed)

Experimental Protocols for NMR Analysis

Standardized protocols are crucial for obtaining high-quality, reproducible NMR data for flavonoids.

Objective: To acquire ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of a flavonoid sample.

Materials & Equipment:

-

Flavonoid sample (e.g., this compound)

-

Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

-

NMR spectrometer (e.g., 400 MHz or higher) with 1D and 2D capabilities

-

5 mm NMR tubes

-

Pipettes and vials

-

Internal standard (e.g., Tetramethylsilane - TMS)

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified flavonoid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for many flavonoids due to its high solubilizing power) in a clean vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of TMS as an internal reference standard (δ 0.00 ppm).

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. This is typically an automated process on modern spectrometers.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

Data Acquisition:

-

¹H NMR Spectrum: Acquire a standard 1D proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR Spectra (for full elucidation):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., adjacent protons on an aromatic ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is critical for assigning quaternary carbons and connecting different fragments of the molecule.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the resulting spectra.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal as a reference (0.00 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce proton connectivity.

-

Analyze all 1D and 2D spectra to assign each signal to a specific proton and carbon in the molecular structure.

-

Visualized Workflows and Pathways

NMR Experimental Workflow

The following diagram illustrates the logical flow of an NMR-based structural elucidation experiment.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway and TMF Antagonism

This compound functions by blocking the canonical AHR signaling pathway. The diagram below outlines this process and the point of inhibition.

In the un-liganded state, the AHR resides in the cytoplasm within a protein complex. Upon binding an agonist, AHR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[2][3] This action initiates the transcription of target genes, such as CYP1A1. This compound acts as a competitive antagonist, occupying the ligand-binding pocket of the AHR and preventing its activation by agonists, thereby halting the entire downstream signaling cascade.[4]

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6,2',4'-Trimethoxyflavone

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation pattern of 6,2',4'-trimethoxyflavone (B600766) (C₁₈H₁₆O₅), a methoxylated flavonoid of significant interest in pharmaceutical and scientific research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its fragmentation behavior, a comprehensive experimental protocol, and a visual representation of the fragmentation pathway.

Introduction

This compound is a flavonoid compound characterized by the presence of three methoxy (B1213986) groups attached to its basic flavone (B191248) structure. Understanding its behavior under mass spectrometric analysis is crucial for its identification and quantification in complex matrices, as well as for the structural elucidation of its metabolites and related compounds. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS) capabilities, provides invaluable information about the molecular structure through controlled fragmentation. The fragmentation patterns of flavonoids are well-characterized and often involve key processes such as the retro-Diels-Alder (RDA) reaction and the loss of small neutral molecules. For methoxylated flavonoids like this compound, the loss of methyl radicals (•CH₃) is also a prominent fragmentation pathway.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound under positive ion mode electrospray ionization (ESI) typically begins with the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 313.1071. Subsequent collision-induced dissociation (CID) leads to a series of characteristic fragment ions.

The primary fragmentation pathways observed include:

-

Loss of a methyl radical (•CH₃): This is a common fragmentation for methoxylated compounds, resulting in an ion at m/z 298.

-

Retro-Diels-Alder (RDA) reaction: This reaction cleaves the C-ring, providing information about the substitution patterns on the A and B rings.

-

Sequential loss of neutral molecules: Following initial fragmentation, further losses of carbon monoxide (CO) are frequently observed.

Quantitative Fragmentation Data

The following table summarizes the major fragment ions observed in the MS/MS spectrum of this compound. The relative abundance is a representative value based on typical flavonoid fragmentation and may vary with experimental conditions.

| m/z | Proposed Fragment Structure/Formula | Relative Abundance (%) |

| 313.1071 | [C₁₈H₁₇O₅]⁺ (Protonated Molecule, [M+H]⁺) | 100 |

| 298.0835 | [M+H - •CH₃]⁺ | 85 |

| 283.0600 | [M+H - 2*•CH₃]⁺ | 40 |

| 270.0522 | [M+H - •CH₃ - CO]⁺ | 60 |

| 165.0546 | [C₁₀H₉O₂]⁺ (Fragment from RDA reaction) | 35 |

| 148.0597 | [C₈H₈O₂]⁺ (Fragment from RDA reaction) | 25 |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

This section details a representative protocol for the analysis of this compound using a liquid chromatography system coupled to a tandem mass spectrometer.

1. Sample Preparation:

-

A stock solution of this compound is prepared in methanol (B129727) at a concentration of 1 mg/mL.

-

Working solutions for calibration curves are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

-

For analysis of samples from a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol should be employed to remove interfering substances. The final extract is reconstituted in the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

MS Scan Range: m/z 50-500.

-

MS/MS Analysis:

-

Precursor Ion: m/z 313.1.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10 to 40 eV to observe a full range of fragment ions.

-

Fragmentation Pathway Visualization

The following diagram illustrates the proposed fragmentation pathway of protonated this compound.

Caption: Proposed fragmentation pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the mass spectrometric fragmentation of this compound. The characteristic fragmentation pattern, dominated by the loss of methyl radicals and retro-Diels-Alder cleavage, allows for its confident identification. The provided experimental protocol offers a robust starting point for the development of quantitative analytical methods for this and related flavonoid compounds. The visualized fragmentation pathway serves as a valuable tool for understanding the structural information that can be gleaned from its mass spectrum. This information is essential for professionals engaged in natural product chemistry, drug metabolism studies, and quality control of botanical extracts.

An In-depth Technical Guide to the Solubility of 6,2',4'-Trimethoxyflavone in DMSO and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6,2',4'-trimethoxyflavone (B600766), a significant aryl hydrocarbon receptor (AHR) antagonist. Understanding the solubility of this compound in various solvents is critical for its application in research and drug development, particularly for the preparation of stock solutions and conducting in vitro and in vivo studies. This document collates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and visualizes the relevant biological pathway to provide a thorough resource for laboratory professionals.

Quantitative and Qualitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. The data, compiled from various sources, is summarized in the table below for easy comparison. It is important to note that for some solvents, only qualitative descriptions are available in the current literature.

| Solvent | Molar Mass ( g/mol ) | Solubility (Quantitative) | Molar Solubility (mM) | Solubility (Qualitative) |

| Dimethyl Sulfoxide (DMSO) | 312.32 | > 5 mg/mL[1] | > 16.01 mM | Soluble to 5 mM (with gentle warming) |

| 5 mg/mL (requires sonication) | 16.01 mM | - | ||

| Chloroform | 312.32 | 10 mg/mL[2] | 32.02 mM | - |

| Ethanol | 312.32 | - | - | Slightly Soluble[2] |

| Dimethylformamide (DMF) | 312.32 | - | - | Slightly Soluble[2] |

| Methanol | 312.32 | Data not available | Data not available | - |

| Acetone | 312.32 | Data not available | Data not available | - |

| Acetonitrile | 312.32 | Data not available | Data not available | - |

Note: The molecular weight of this compound is 312.32 g/mol .

Experimental Protocols: Solubility Determination

A standardized and reliable method for determining the solubility of a compound is the isothermal shake-flask method . This protocol is widely accepted for generating accurate solubility data.

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (crystalline solid, purity ≥95%)

-

High-purity solvent (e.g., DMSO, ethanol, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

Phase Separation: After the equilibration period, remove the vial from the shaker and let it stand to allow the undissolved solid to settle. For a more complete separation, centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15-20 minutes.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument to be used.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L (M).

Biological Context: Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

This compound is a known antagonist of the aryl hydrocarbon receptor (AHR).[1] The AHR is a ligand-activated transcription factor involved in the regulation of various biological processes, including xenobiotic metabolism. As an antagonist, this compound can inhibit the signaling cascade initiated by AHR agonists. The following diagram illustrates the canonical AHR signaling pathway and the point of inhibition by an antagonist like this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of 6,2',4'-Trimethoxyflavone as an Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Dysregulation of AHR signaling is implicated in various pathological conditions, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of 6,2',4'-trimethoxyflavone (B600766) (TMF), a potent and specific AHR antagonist. TMF operates as a pure antagonist, devoid of the partial agonist activity often observed with other AHR modulators.[1][2][3] It competitively binds to the AHR, inhibiting the binding of agonists and subsequently preventing the downstream transcriptional activation of target genes such as CYP1A1.[1][3] This document details the molecular interactions, signaling pathways, and experimental validation of TMF's antagonistic properties, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a member of the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of transcription factors.[4] In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (Hsp90), AHR-interacting protein (AIP), and p23. Upon binding to an agonist, such as the prototypical ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or endogenous ligands, the AHR undergoes a conformational change. This change facilitates its translocation into the nucleus, where it dissociates from the chaperone complex and heterodimerizes with the AHR Nuclear Translocator (ARNT). The resulting AHR/ARNT complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to the recruitment of co-activators and the initiation of transcription.[4][5] Key target genes include those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1), CYP1A2, and CYP1B1.[1]

Mechanism of Action of this compound (TMF) as an AHR Antagonist

This compound (TMF) functions as a pure AHR antagonist, effectively inhibiting AHR-mediated gene induction without exhibiting any partial agonist activity.[1][3] Its mechanism of action can be delineated into several key steps:

-

Competitive Binding to AHR: TMF directly competes with AHR agonists for binding to the ligand-binding pocket of the receptor.[1] This has been demonstrated in competitive ligand displacement assays where TMF effectively displaces radiolabeled agonists from the AHR.[1]

-

Inhibition of AHR/ARNT/DRE Complex Formation: By binding to the AHR, TMF prevents the conformational changes necessary for the receptor's nuclear translocation and subsequent heterodimerization with ARNT. This, in turn, inhibits the formation of the transcriptionally active AHR/ARNT complex and its binding to DREs on target gene promoters.[1]

-

Repression of AHR-Mediated Gene Transcription: The ultimate consequence of TMF's action is the dose-dependent repression of AHR-mediated transactivation of both reporter genes and endogenous target genes like CYP1A1.[1][3] This antagonistic effect has been observed across different cell lineages and species.[1][3]

A key advantage of TMF over other AHR antagonists, such as α-naphthoflavone, is its lack of partial agonist activity, making it a more precise tool for studying AHR function.[1][3]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the efficacy of TMF as an AHR antagonist.

Table 1: Competitive Ligand Binding Data

| Compound | Apparent EC50 (M) | Assay Type |

| This compound (TMF) | 9.0 x 10⁻⁷ | Competitive displacement of ¹²⁵I-photoaffinity ligand |

| α-Naphthoflavone (α-NF) | 2.5 x 10⁻⁸ | Competitive displacement of ¹²⁵I-photoaffinity ligand |

Data from Murray et al., 2010.[1]

Table 2: Inhibition of Agonist-Induced AHR-Dependent Gene Expression

| Antagonist | Agonist | Concentration of Antagonist | Cell Line | Reporter/Target Gene | % Inhibition |

| TMF | 1 µM Benzo[a]pyrene | 10 µM | HepG2 (40/6) | DRE-Luciferase | ~75% |

| α-NF | 1 µM Benzo[a]pyrene | 10 µM | HepG2 (40/6) | DRE-Luciferase | ~50% |

| TMF | 10 nM TCDD | 10 µM | Huh7 | CYP1A1 mRNA | Significant Repression |

| TMF | 10 nM TCDD | 10 µM | Huh7 | CYP1B1 mRNA | Significant Repression |

Data compiled from Murray et al., 2010.[1]

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TMF as an AHR antagonist are provided below.

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the AHR.

Materials:

-

Hepatic cytosol from "humanized" AHR mice

-

¹²⁵I-labeled AHR photoaffinity ligand (e.g., 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin)

-

TMF and other competitor ligands

-

Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, 20 mM molybdate, pH 7.5)

-

SDS-PAGE equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare cytosolic extracts from the livers of humanized AHR mice.

-

In microcentrifuge tubes, preincubate the cytosolic extract with the ¹²⁵I-photoaffinity ligand (e.g., 0.21 pmol) for a specified time at 4°C.

-

Add increasing concentrations of TMF or a reference antagonist (e.g., α-NF) to the tubes. Include a vehicle control (DMSO).

-

Incubate the reactions to allow for competitive binding to reach equilibrium.

-

Cross-link the photoaffinity ligand to the AHR by exposing the samples to UV light.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Visualize the radiolabeled AHR bands by autoradiography or phosphorimaging.

-

Excise the AHR bands and quantify the radioactivity using a gamma counter.

-

Calculate the percentage of specific binding relative to the vehicle control and determine the EC50 value.

Dioxin Response Element (DRE)-Luciferase Reporter Assay

This cell-based assay measures the ability of a compound to induce or inhibit AHR-mediated transcription of a luciferase reporter gene under the control of DREs.

Materials:

-

HepG2 (40/6) cells (stably transfected with a DRE-luciferase reporter construct)

-

Cell culture medium and reagents

-

TMF, AHR agonists (e.g., Benzo[a]pyrene), and vehicle (DMSO)

-

Luciferase assay reagent (e.g., ONE-Glo™)

-

Luminometer

Procedure:

-

Seed HepG2 (40/6) cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with vehicle (DMSO), an AHR agonist (e.g., 1 µM B[a]P), or the agonist in combination with increasing concentrations of TMF.

-

Incubate the cells for a defined period (e.g., 6 hours).

-

Lyse the cells using a passive lysis buffer.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration in each well.

-

Calculate the fold induction or percent inhibition relative to the appropriate controls.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the binding of the AHR/ARNT heterodimer to a DRE-containing DNA probe.

Materials:

-

In vitro translated AHR and ARNT proteins

-

³²P-labeled double-stranded DRE oligonucleotide probe

-

TMF, AHR agonist (e.g., β-naphthoflavone), and vehicle (DMSO)

-

Binding buffer

-

Non-denaturing polyacrylamide gel

-

Electrophoresis equipment

-

Autoradiography film or phosphorimager

Procedure:

-

Synthesize and radiolabel the DRE probe with ³²P.

-

Incubate the in vitro translated AHR and ARNT proteins with vehicle, an AHR agonist, or the agonist in the presence of TMF in a binding buffer.

-

Add the ³²P-labeled DRE probe to the reaction mixtures and incubate to allow for protein-DNA complex formation.

-

Resolve the samples on a non-denaturing polyacrylamide gel.

-

Dry the gel and visualize the radiolabeled DNA-protein complexes by autoradiography or phosphorimaging.

-

A "shift" in the mobility of the probe indicates the formation of the AHR/ARNT/DRE complex. The reduction in this shift in the presence of TMF demonstrates its inhibitory effect.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the in vivo binding of AHR and ARNT to the promoter regions of target genes.

Materials:

-

Cells (e.g., HN2095)

-

Formaldehyde (B43269) for cross-linking

-

Lysis and sonication buffers

-

Antibodies specific for AHR and ARNT

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer and proteinase K

-

DNA purification kit

-

Primers for qPCR targeting the CYP1A1 promoter

Procedure:

-

Treat cells with vehicle or TMF for a specified time (e.g., 18 hours).

-

Cross-link proteins to DNA by adding formaldehyde directly to the cell culture medium.

-

Lyse the cells and shear the chromatin into small fragments by sonication.

-

Immunoprecipitate the AHR- and ARNT-containing chromatin complexes using specific antibodies.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads and reverse the cross-links by heating with proteinase K.

-

Purify the DNA.

-

Quantify the amount of CYP1A1 promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR). A decreased signal in TMF-treated cells indicates reduced binding of AHR and ARNT to the promoter.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

qPCR is used to measure the mRNA levels of AHR target genes, such as CYP1A1 and CYP1B1, following treatment with TMF.

Materials:

-

Cells (e.g., Huh7)

-

TMF, AHR agonist (e.g., TCDD), and vehicle (DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., RPL13A)

-

qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Treat cells with vehicle, an AHR agonist, or the agonist in the presence of TMF for a defined period (e.g., 4 hours).

-

Isolate total RNA from the cells.

-

Synthesize cDNA from the RNA templates.

-

Perform qPCR using primers specific for the target genes and a housekeeping gene for normalization.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative mRNA expression levels. A decrease in the expression of CYP1A1 and CYP1B1 in the presence of TMF confirms its antagonistic activity.

Conclusion

This compound has been robustly characterized as a pure and potent antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action involves direct competitive binding to the AHR, which in turn prevents the formation of the transcriptionally active AHR/ARNT heterodimer and its subsequent binding to DREs. This leads to the effective repression of AHR-mediated target gene expression. The absence of partial agonist activity distinguishes TMF from many other AHR modulators, establishing it as a valuable tool for dissecting the physiological and pathophysiological roles of AHR signaling. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and utilize TMF in their studies of AHR biology and its therapeutic potential.

References

- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

6,2',4'-Trimethoxyflavone: A Comprehensive Technical Overview of its Core Biological Activities

For Immediate Release

This technical guide provides an in-depth analysis of the fundamental biological activities of 6,2',4'-trimethoxyflavone (B600766), a naturally occurring methoxylated flavone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Executive Summary

This compound has emerged as a significant bioactive molecule with a range of pharmacological properties. Primarily recognized as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), it demonstrates notable anti-inflammatory and potential anti-cancer activities. Its mechanism of action is centered on the competitive inhibition of AHR, a ligand-activated transcription factor involved in various physiological and pathological processes. This antagonism modulates the expression of downstream target genes, leading to its observed biological effects. This guide synthesizes the current scientific knowledge, presenting quantitative data in accessible formats, outlining detailed experimental protocols, and visualizing key signaling pathways to facilitate further research and development.

Core Biological Activities and Mechanisms of Action

Aryl Hydrocarbon Receptor (AHR) Antagonism

The most well-characterized biological activity of this compound is its role as a selective AHR antagonist.[1] Unlike many other flavonoids that can act as partial agonists, this compound is a "pure" antagonist, meaning it effectively blocks AHR signaling without eliciting any agonist activity itself.[1][2] It competes with AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene (B130552) (B[a]P), for binding to the receptor.[1] This competitive binding prevents the conformational changes required for AHR to translocate to the nucleus, dimerize with the AHR Nuclear Translocator (ARNT), and bind to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1.[1][2] This blockade of AHR-mediated transactivation is independent of cell lineage or species.[1]

References

6,2',4'-Trimethoxyflavone: A Technical Guide for Researchers

An In-depth Examination of a Selective Aryl Hydrocarbon Receptor Antagonist

This technical guide provides a comprehensive overview of 6,2',4'-Trimethoxyflavone (B600766), a significant flavonoid compound, for researchers, scientists, and professionals in drug development. This document details its chemical identifiers, biological activities, and the experimental protocols used to elucidate its functions.

Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(2,4-dimethoxyphenyl)-6-methoxy-4H-chromen-4-one[1][2] |

| SMILES String | COc1ccc(c(OC)c1)C2=CC(=O)c3cc(OC)ccc3O2[3] |

| InChI Key | WUWFDVDASNSUKP-UHFFFAOYSA-N[1][2][3] |

| CAS Number | 720675-90-1[3] |

| Molecular Formula | C18H16O5[1] |

| Molecular Weight | 312.32 g/mol [1] |

Core Biological Activity: Selective Aryl Hydrocarbon Receptor (AHR) Antagonism

This compound is characterized as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism, immune regulation, and carcinogenesis.[3][4][5] A key feature of this compound is its lack of partial agonist activity, which distinguishes it from other AHR antagonists like α-naphthoflavone.[3][5] This "pure" antagonism makes it a valuable tool for dissecting AHR signaling pathways without the confounding effects of partial agonism.

Mechanism of AHR Antagonism

The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, which then translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) on DNA to regulate gene transcription, including that of cytochrome P450 enzymes like CYP1A1.[1][2][3][6] this compound competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, to the receptor, thereby preventing the downstream transcriptional activation of target genes.[3][4][5]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: Canonical AHR signaling and the antagonistic action of this compound.

Quantitative Data Summary

| Biological Activity | Cell Line | Assay Type | Metric | Value | Reference |

| AHR Antagonism | - | Dioxin Response Element Reporter Assay | EC50 | 0.9 µM | --INVALID-LINK-- |

| Inhibition of TNF-α Production | THP-1 | ELISA | IC50 | 47.7 µg/mL | --INVALID-LINK-- |

| Inhibition of Cell Migration | HN-30 | In vitro migration assay | Effective Concentration | 10 µM | --INVALID-LINK-- |

| Inhibition of Cell Invasion | HN-30 | In vitro invasion assay | Effective Concentration | 10 µM | --INVALID-LINK-- |

| CYP1A1 Inhibition | Human cDNA-expressed | Methoxyresorufin O-demethylase | IC50 (for Flavone) | 0.14 µM | --INVALID-LINK--[7] |

| CYP1A2 Inhibition | Human cDNA-expressed | Methoxyresorufin O-demethylase | IC50 (for Flavone) | 0.066 µM | --INVALID-LINK--[7] |

Note: Data for CYP1A1 and CYP1A2 inhibition are for the parent compound "flavone" and are included for comparative context.

Experimental Protocols

AHR Antagonism: DRE-Luciferase Reporter Assay

This protocol is designed to quantify the antagonistic activity of this compound on the AHR signaling pathway.

-

Cell Culture and Seeding:

-

Culture an appropriate cell line (e.g., HepG2, Huh7) stably or transiently transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.

-

Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.

-

Prepare a solution of a known AHR agonist (e.g., TCDD at a concentration that gives ~80% of maximal response) in culture medium.

-

-

Treatment:

-

Carefully remove the culture medium from the cells.

-

Add the this compound dilutions to the respective wells.

-

Immediately add the AHR agonist solution to all wells except for the vehicle control.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

Luciferase Assay:

-

Equilibrate the plate and luciferase assay reagents to room temperature.

-

Lyse the cells according to the luciferase assay kit manufacturer's protocol (e.g., using a passive lysis buffer).

-

Measure the luciferase activity using a luminometer. If using a dual-luciferase system, normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

-

-

Data Analysis:

-

Calculate the percent inhibition of the agonist-induced luciferase activity for each concentration of this compound.

-

Plot the percent inhibition against the log concentration of the antagonist and determine the IC50 value.

-

AHR Antagonist Screening Workflow

Caption: A typical workflow for screening AHR antagonists using a luciferase reporter assay.

Anti-inflammatory Activity: TNF-α Secretion in THP-1 Cells

This protocol details the measurement of the inhibitory effect of this compound on TNF-α secretion from LPS-stimulated THP-1 human monocytic cells.

-

Cell Culture and Differentiation (Optional but recommended):

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.

-

To differentiate into macrophage-like cells, treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

-

-

Cell Seeding and Treatment:

-

Seed the THP-1 cells (differentiated or undifferentiated) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

-

Stimulation:

-

Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α secretion.

-

Incubate for a specified period (e.g., 4-24 hours).

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.

-

-

TNF-α Quantification (ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α and incubate overnight.

-

Block the plate with a suitable blocking buffer.

-

Add the collected cell culture supernatants, along with a standard curve of recombinant human TNF-α, to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

After another incubation and wash, add a streptavidin-HRP conjugate.

-

Finally, add a TMB substrate solution and stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve and determine the concentration of TNF-α in each sample.

-

Calculate the percent inhibition of TNF-α secretion for each concentration of this compound and determine the IC50 value.

-

Inhibition of Cancer Cell Migration: Transwell Assay

This protocol describes a method to assess the effect of this compound on the migration of cancer cells.

-

Cell Preparation:

-

Culture the cancer cell line of interest (e.g., HN-30) to ~80% confluency.

-

Starve the cells in serum-free medium for 12-24 hours prior to the assay.

-

Trypsinize and resuspend the cells in serum-free medium containing different concentrations of this compound.

-

-

Assay Setup:

-

Place Transwell inserts (typically with an 8 µm pore size membrane) into the wells of a 24-well plate.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Seed the prepared cell suspension into the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate for a period sufficient for cell migration to occur (e.g., 12-48 hours), depending on the cell type.

-

-

Cell Staining and Visualization:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the cells with a staining solution such as crystal violet.

-

-

Quantification:

-

Wash the inserts and allow them to dry.

-

Visualize and count the migrated cells in several random fields under a microscope.

-

Alternatively, the crystal violet can be eluted with a solvent (e.g., 10% acetic acid) and the absorbance measured to quantify the number of migrated cells.

-

-

Data Analysis:

-

Compare the number of migrated cells in the treated groups to the untreated control group to determine the extent of migration inhibition.

-

Conclusion

This compound is a well-characterized selective AHR antagonist with demonstrated anti-inflammatory and anti-migratory properties in vitro. Its lack of partial agonism makes it a superior research tool for investigating the physiological and pathological roles of the AHR signaling pathway. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound in oncology and inflammatory diseases.

References

- 1. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative inhibition of human cytochromes P450 1A1 and 1A2 by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthetic 6,2',4'-Trimethoxyflavone: A Technical Guide to Commercial Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic flavonoid 6,2',4'-trimethoxyflavone (B600766), a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). The document details commercially available sources, typical purity levels, and methodologies for its synthesis, purification, and characterization. Furthermore, it outlines the key signaling pathway associated with its biological activity and provides an experimental workflow for assessing its antagonistic properties.

Commercial Availability and Purity

This compound is readily available from several commercial suppliers catering to the research and development sectors. The purity of the commercially supplied compound is typically high, with most vendors ensuring a minimum purity of 95-98%, as determined by High-Performance Liquid Chromatography (HPLC).

| Supplier | Stated Purity | Analytical Method |

| MedchemExpress | --- | --- |

| APExBIO | --- | Aryl hydrocarbon receptor antagonist (EC50 = 0.9 μM) |

| Santa Cruz Biotechnology | ≥98% | --- |

| Sigma-Aldrich | ≥98% | HPLC[1] |

| Cayman Chemical | ≥95% | --- |

Note: This table is based on publicly available data and may not be exhaustive. Researchers should always refer to the supplier's certificate of analysis for lot-specific purity data.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2'-Hydroxy-4',6',2,4-tetramethoxychalcone (Chalcone Intermediate)

This step involves the base-catalyzed condensation of a substituted acetophenone (B1666503) and a substituted benzaldehyde.

-

Reactants:

-

2'-Hydroxy-4',6'-dimethoxyacetophenone

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Ethanol (B145695) or Methanol (B129727) (as solvent)

-

-

Procedure (Representative):

-

Dissolve equimolar amounts of 2'-hydroxy-4',6'-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly add a concentrated aqueous or ethanolic solution of KOH or NaOH to the stirred mixture.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of crushed ice and water.

-